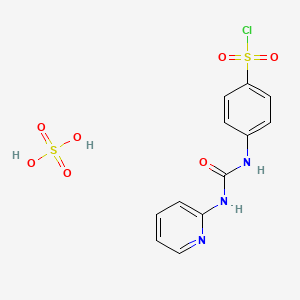

4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate” is a complex organic molecule. It contains a pyridin-2-yl group, which is a type of nitrogen-containing heterocycle . It also contains a ureido group, a benzene sulfonyl chloride group, and a sulfate group .

Molecular Structure Analysis

The molecular formula of the compound is C12H12ClN3O7S2, and it has a molecular weight of 409.82 . The exact structure would depend on the positions of the various groups on the benzene ring.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfate, ureido, and sulfonyl chloride groups suggest that it would have some degree of water solubility .Aplicaciones Científicas De Investigación

1. Catalysis and Synthesis

Sulfonic acid-functionalized pyridinium chloride has been reported to effectively catalyze one-pot multi-component condensation reactions. This type of compound, which includes structures similar to 4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate, is utilized in the synthesis of various organic compounds, such as 1,2,4,5-tetrasubstituted imidazoles, demonstrating its importance in organic synthesis and catalysis (Zare, Asgari, Zare, & Zolfigol, 2015).

2. Anticancer Research

Compounds with structures that incorporate elements of this compound have been investigated for their potential as anticancer agents. For example, derivatives of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide were synthesized and evaluated for cytotoxic effects on different breast cancer cell lines, indicating the role of such compounds in cancer research (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

3. Antimicrobial Activity

A study on N-pyridin-3-yl-benzenesulfonamide, a compound related to this compound, highlighted its antimicrobial activity. The synthesized compound was tested against various bacteria, including Gram-positive and Gram-negative strains, showing significant antimicrobial properties (Ijuomah, Ike, & Obi, 2022).

4. Material Science and Chemistry

In material science, similar structures have been used in the development of new materials with potential applications in various fields. For instance, the synthesis of magnetically separable graphene oxide anchored sulfonic acid for catalyzing the synthesis of carbonitriles underlines the versatility of such compounds in materials chemistry (Zhang, Liu, Liu, Shang, Hu, & Zhang, 2016).

5. Electrochemical Applications

The electrochemical behavior of compounds similar to this compound has been explored. For instance, a study on the electrochemical properties of a related compound demonstrated its use in enhancing the properties of nano cobalt oxide, indicating potential applications in electrochemistry and nanotechnology (Mohammed, 2017).

6. Structural and Spectroscopic Analysis

Research on compounds with similar structures often involves detailed structural and spectroscopic analysis. For example, a study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, and electronic properties, demonstrating the importance of these compounds in spectroscopic studies (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(pyridin-2-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)10-6-4-9(5-7-10)15-12(17)16-11-3-1-2-8-14-11;1-5(2,3)4/h1-8H,(H2,14,15,16,17);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCVGAVRLQJTEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2449063.png)

![2-[4-formyl-3-[2-(4-methylanilino)-2-oxoethoxy]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B2449064.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2449067.png)

![2-[(4-Bromophenyl)sulfanyl]-6-(3-chlorophenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2449068.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2449069.png)

![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)

![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)